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molecular formula C10H6FN3O2S2 B1427074 3-Cyano-4-fluoro-N-(thiazol-2-yl)benzenesulfonamide CAS No. 1235406-28-6

3-Cyano-4-fluoro-N-(thiazol-2-yl)benzenesulfonamide

Cat. No. B1427074
M. Wt: 283.3 g/mol
InChI Key: XFHMZVOZPKVGSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08772293B2

Procedure details

3-Cyano-4-fluorobenzenesulfonyl chloride (10 g, 45.53 mmol) was added portion wise to a solution of 2-aminothiazole (5 g, 50.13 mmol) in dichloromethane (50 mL) and pyridine (18.4 mL, 228 mmol) at 0° C. The reaction mixture was allowed to warm to room temperature. After 1 hour a precipitate was observed. The mixture was stirred for 18 hours at room temperature. The mixture was sonicated for 2.5 hours until the solid had dissolved, then left to stir at room temperature for 18 hours. The reaction mixture was then concentrated in vacuo and azeotropically dried with toluene (2×100 mL). The residue was diluted carefully with a 1M aqueous solution of hydrogen chloride and stirred for 1 hour at room temperature whereupon a precipitate formed. The brown solid was collected by filtration and triturated with dichloromethane to afford the title compound as a brown solid (7.8 g, 60%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
18.4 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
60%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([S:10](Cl)(=[O:12])=[O:11])[CH:6]=[CH:7][C:8]=1[F:9])#[N:2].[NH2:14][C:15]1[S:16][CH:17]=[CH:18][N:19]=1.N1C=CC=CC=1>ClCCl>[C:1]([C:3]1[CH:4]=[C:5]([S:10]([NH:14][C:15]2[S:16][CH:17]=[CH:18][N:19]=2)(=[O:12])=[O:11])[CH:6]=[CH:7][C:8]=1[F:9])#[N:2]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(#N)C=1C=C(C=CC1F)S(=O)(=O)Cl
Name
Quantity
5 g
Type
reactant
Smiles
NC=1SC=CN1
Name
Quantity
18.4 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 18 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was sonicated for 2.5 hours until the solid
Duration
2.5 h
DISSOLUTION
Type
DISSOLUTION
Details
had dissolved
WAIT
Type
WAIT
Details
left
STIRRING
Type
STIRRING
Details
to stir at room temperature for 18 hours
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated in vacuo
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
azeotropically dried with toluene (2×100 mL)
ADDITION
Type
ADDITION
Details
The residue was diluted carefully with a 1M aqueous solution of hydrogen chloride
STIRRING
Type
STIRRING
Details
stirred for 1 hour at room temperature whereupon a precipitate
Duration
1 h
CUSTOM
Type
CUSTOM
Details
formed
FILTRATION
Type
FILTRATION
Details
The brown solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
triturated with dichloromethane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(#N)C=1C=C(C=CC1F)S(=O)(=O)NC=1SC=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 7.8 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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